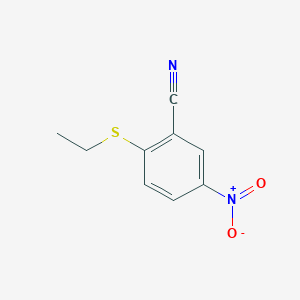
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C6H8N2O2S. This compound is part of the thiazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities. The thiazole ring, containing both sulfur and nitrogen, contributes to the compound’s unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea, followed by further modifications. One common method includes the reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones to form Schiff bases .
Industrial Production Methods: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. For instance, the reaction of ethyl bromopyruvate with thiourea in the presence of a base, followed by esterification, is a common industrial approach .
Analyse Des Réactions Chimiques
Types of Reactions: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified functional groups .
Applications De Recherche Scientifique
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .
Comparaison Avec Des Composés Similaires
2-Aminothiazole-4-carboxylate: This compound shares the thiazole ring structure but lacks the methyl ester group.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: This derivative has an indole group attached, which imparts different biological activities.
Uniqueness: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C6H8N2O2S |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3 |
Clé InChI |
BOLHSLRYXBDMHR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)
![3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline](/img/structure/B8693120.png)







![cis-tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8693165.png)



